molecular formula C22H18FN3O2S B2888383 N-(3-ethylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide CAS No. 1207050-63-2

N-(3-ethylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide

Cat. No.: B2888383
CAS No.: 1207050-63-2
M. Wt: 407.46
InChI Key: ZGMRNGDBIPYZNW-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a central bicyclic scaffold fused with a pyrimidine ring. The molecule features a 4-fluorophenyl substituent at the 7-position of the thienopyrimidine core and an acetamide group linked to the 3-ethylphenyl moiety.

Properties

IUPAC Name

N-(3-ethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S/c1-2-14-4-3-5-17(10-14)25-19(27)11-26-13-24-20-18(12-29-21(20)22(26)28)15-6-8-16(23)9-7-15/h3-10,12-13H,2,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMRNGDBIPYZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-ethylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyDetails
Molecular FormulaC22H18FN3O2S
Molecular Weight407.5 g/mol
PurityTypically ≥ 95%
IUPAC NameThis compound

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. Notably, it has shown significant activity against prostate cancer (PC-3) cells. The compound demonstrated an IC50 value of approximately 22.5 μM, indicating its potential as an anticancer agent .

Table 1: Anticancer Activity Against PC-3 Cells

CompoundIC50 (μM)
This compound22.5
Standard Chemotherapy AgentVaries

Enzyme Inhibition

The compound has been assessed for its inhibitory effects on various enzymes. It showed potent inhibition of β-glucuronidase and α-glucosidase enzymes. For instance, in vitro studies indicated an IC50 value of 1.3 μM for β-glucuronidase inhibition, which is significantly lower than the standard inhibitor d-saccharic acid (IC50 = 45.8 μM) .

Table 2: Enzyme Inhibition Potency

EnzymeCompound IC50 (μM)Standard IC50 (μM)
β-glucuronidase1.345.8
α-glucosidase22.0841

The mechanism through which this compound exerts its biological effects may involve the modulation of specific enzymatic pathways and cellular signaling mechanisms. The inhibition of β-glucuronidase can lead to altered drug metabolism and enhanced therapeutic efficacy in cancer treatments.

Case Studies

  • In Vitro Antioxidant Activity : The compound was also tested for antioxidant properties using DPPH radical scavenging assays but showed limited activity compared to other compounds in its class .
  • Cytotoxicity Studies : A cytotoxicity assay using MTT reduction indicated that the compound effectively reduced cell viability in PC-3 cells, supporting its potential use as an anticancer agent .

Comparison with Similar Compounds

Key Structural Variations

The following compounds share the thieno[3,2-d]pyrimidin-4-one core but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Substituents at Key Positions Molecular Weight (g/mol) Biological Activity (if reported) Reference
Target Compound: N-(3-ethylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide 7-(4-fluorophenyl), N-(3-ethylphenyl)acetamide Not explicitly provided Not explicitly reported (analogs suggest kinase/antimalarial)
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide 7-(4-fluorophenyl), N-(3-methoxybenzyl) Not provided No direct data; structural analog
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide 7-phenyl, N-(2-chloro-4-methylphenyl) 409.888 Not explicitly reported
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 3-(4-methylphenyl), sulfanyl linker Not provided No direct data
N-(3-fluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide Pyrimido-indole core, 4-ethoxyphenyl Not provided Structural hybrid; activity unspecified

Critical Observations

Substituent Effects on Bioactivity :

  • The 4-fluorophenyl group at the 7-position (common in the target compound and ) is associated with enhanced metabolic stability and binding affinity in kinase inhibitors, as seen in tyrosine kinase inhibitors like the compound in .
  • Replacement of the ethyl group in the target compound with a methoxybenzyl group (as in ) may alter solubility and membrane permeability due to increased polarity.

Functional Analogues with Overlapping Pharmacophores

Kinase Inhibition

  • The tyrosine kinase inhibitor in (N-[(3-fluoro-4-{[2-(5-{[(2-methoxyethyl)amino]methyl}pyridin-2-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-(4-fluorophenyl)acetamide) demonstrates that fluorophenyl-acetamide derivatives can target kinase domains. The target compound’s 4-fluorophenyl group and acetamide side chain may mimic this binding mode .

Analytical Data

  • While spectral data (e.g., IR, ^1^H-NMR) for the target compound are unavailable, analogs like and provide benchmarks. For example, the acetamide carbonyl stretch in appears at 1,730 cm⁻¹, consistent with the target compound’s expected IR profile .

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